molecular formula C11H17NO3S2 B2523449 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine CAS No. 339016-89-6

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine

Cat. No. B2523449
CAS RN: 339016-89-6
M. Wt: 275.38
InChI Key: ZYBCKKOMZKWTTQ-UHFFFAOYSA-N
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Description

The compound 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine is a pyridine derivative with potential applications in various fields due to its unique chemical structure. The presence of both sulfonyl and sulfinyl groups suggests that it may have interesting reactivity and physical properties, which could be valuable in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related pyridine and pyrimidine derivatives has been reported in the literature. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols with antioxidant properties were synthesized using a low-temperature aryl bromide-to-alcohol conversion as the final step . Similarly, a three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine was achieved through cyclocondensation, methylation, and oxidation, with an overall yield of 75% . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine and pyrimidine derivatives is crucial in determining their reactivity and properties. For example, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed the presence of R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions . These structural insights are valuable for understanding how the substitution pattern on the pyridine or pyrimidine ring can influence molecular interactions and stability.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the ring. In the case of 6-substituted-2,4-dimethyl-3-pyridinols, the reactivities toward chain-carrying peroxyl radicals were examined, revealing that some of the synthesized pyridinols are highly effective antioxidants . This suggests that the sulfonyl and sulfinyl groups in 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine could also impart significant reactivity, potentially making it a candidate for antioxidant applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, iron(II) complexes of sulfinyl- and sulfonyl-substituted pyridine ligands showed a subtle interplay between spin-crossover and crystallographic phase changes, indicating that the oxidation state of sulfur can significantly affect the properties of the complex . This information is relevant when considering the properties of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine, as the sulfonyl and sulfinyl groups could similarly impact its physical and chemical behavior.

Scientific Research Applications

Green Metric Evaluation and Synthesis

A study conducted by Rohidas Gilbile et al. (2017) outlines the synthesis of a closely related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, utilized in the synthesis of Dexlansoprazole, which is significant for treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This research emphasizes the importance of green metrics in the synthesis process, highlighting the reduction of waste generation through optimized chemical processes. The study provides insights into the environmental considerations in chemical synthesis, demonstrating the potential for sustainable manufacturing practices in pharmaceutical production Gilbile, R., Bhavani, R., & Vyas, R. (2017). Oriental Journal of Chemistry.

Novel Soluble Fluorinated Polyamides

Xiao-Ling Liu and colleagues (2013) explored the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The research focused on the development of materials with exceptional thermal stability, solubility, and mechanical properties. These polyamides' potential applications in high-performance materials underscore the versatility of pyridine derivatives in polymer science, contributing to advancements in materials engineering Liu, X.-L., Wu, D. K., Sun, R., Yu, L.-M., Jiang, J., & Sheng, S.-R. (2013). Journal of Fluorine Chemistry.

Spin-Crossover and Crystallographic Phase Changes

The work by L. J. K. Cook et al. (2015) on Iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands demonstrates the intricate interplay between spin-crossover properties and crystallographic phase changes. This research has profound implications for designing molecular materials with tunable magnetic properties, which are critical for developing advanced information storage systems Cook, L. J. K., Kulmaczewski, R., Barrett, S., & Halcrow, M. (2015). Inorganic Chemistry Frontiers.

Synthesis of Heavily Substituted 2-Aminopyridines

Research by S. Teague (2008) highlights the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfinyl group, showcasing the chemical versatility and reactivity of pyridine derivatives. This study is instrumental in developing novel compounds with potential applications in medicinal chemistry and drug design Teague, S. (2008). The Journal of Organic Chemistry.

properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-2-propylsulfinylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S2/c1-5-6-16(13)11-10(17(4,14)15)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCKKOMZKWTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfinyl)pyridine

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